molecular formula C12H13F3N2O2 B5404889 ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE

ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE

Cat. No.: B5404889
M. Wt: 274.24 g/mol
InChI Key: VZFNVXSZHLNSCL-LICLKQGHSA-N
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Description

ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE: is a synthetic organic compound characterized by the presence of trifluoromethyl and phenylhydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce ethyl 4,4,4-trifluoro-3-aminobutanoate.

Scientific Research Applications

ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazone linkage can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4,4,4-TRIFLUOROACETOACETATE: Similar in structure but lacks the hydrazone group.

    ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE: Contains a triple bond instead of the hydrazone linkage.

    PHENYLHYDRAZINE: Lacks the trifluoromethyl group and ester functionality.

Uniqueness

ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE is unique due to the combination of trifluoromethyl and phenylhydrazono groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl (3E)-4,4,4-trifluoro-3-(phenylhydrazinylidene)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-10(12(13,14)15)17-16-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFNVXSZHLNSCL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=CC=CC=C1)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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